molecular formula C8H10ClN B13351306 2-(Chloromethyl)-3-methylaniline

2-(Chloromethyl)-3-methylaniline

Cat. No.: B13351306
M. Wt: 155.62 g/mol
InChI Key: HKTSKKAJVZSKFX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-methylaniline is an aromatic amine derivative featuring a chloromethyl (-CH₂Cl) group at the 2-position and a methyl (-CH₃) group at the 3-position of the benzene ring. This compound serves as a critical intermediate in pharmaceutical synthesis. For instance, it has been utilized in the preparation of benzimidazole derivatives, which exhibit gastric acid inhibition properties for treating ulcers . The compound is typically synthesized via chloromethylation of 3-methylaniline or related precursors, as evidenced by its use in a multi-step synthesis involving hydrochloric acid .

Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

2-(chloromethyl)-3-methylaniline

InChI

InChI=1S/C8H10ClN/c1-6-3-2-4-8(10)7(6)5-9/h2-4H,5,10H2,1H3

InChI Key

HKTSKKAJVZSKFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-methylaniline can be achieved through several methods. One common approach involves the chloromethylation of 3-methylaniline using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction typically proceeds under acidic conditions, and the chloromethyl group is introduced at the ortho position relative to the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-methylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the nitro group (if present) can yield amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

The major products formed from these reactions include substituted anilines, quinones, and reduced amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Chloromethyl)-3-methylaniline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-methylaniline involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This interaction can lead to changes in the structure and function of the target molecules, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences among chloro-methylaniline isomers significantly influence their reactivity, applications, and safety profiles. Below is a detailed comparison:

Structural and Chemical Properties

Compound CAS Number Substituent Positions Key Properties
2-(Chloromethyl)-3-methylaniline Not specified 2-(Chloromethyl), 3-methyl Reactive chloromethyl group enables alkylation or further functionalization.
3-Chloro-2-methylaniline 87-60-5 3-Chloro, 2-methyl Polar due to -Cl and -NH₂ groups; used as a diazo component in dyes .
2-Chloro-5-methylaniline 95-81-8 2-Chloro, 5-methyl Less steric hindrance compared to 3-chloro isomers; used in organic synthesis .
5-Chloro-2-methylaniline Not specified 5-Chloro, 2-methyl Distal chlorine position may reduce electrophilic substitution reactivity .

Biological Activity

2-(Chloromethyl)-3-methylaniline, a chemical compound belonging to the class of substituted anilines, has garnered attention in various fields of research due to its potential biological activities. This compound is characterized by a chloromethyl group attached to a methylaniline structure, which influences its reactivity and interaction with biological systems. This article explores its biological activity, including antimicrobial, anticancer, and other significant effects, supported by data tables and relevant case studies.

  • Molecular Formula : C8H10ClN
  • Molecular Weight : 171.63 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1=C(C(=C(C=C1)C)CCl)N

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation.
  • Enzyme Inhibition : This compound has been studied for its ability to inhibit certain enzymes, particularly those involved in metabolic processes, which could have implications for drug development targeting specific diseases.

Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods.

PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

These results indicate that the compound exhibits stronger activity against Staphylococcus aureus, suggesting a potential application in treating infections caused by this pathogen.

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated the following effects:

  • Cell Viability : Treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability.
  • Apoptosis Induction : Flow cytometry analysis revealed increased annexin V staining in treated cells, indicating apoptosis.
Concentration (µM)% Cell Viability
0100
1085
2565
5040

These findings suggest that the compound may serve as a lead in anticancer drug development.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of various chloromethyl-substituted anilines, including our compound, against multidrug-resistant bacterial strains. The study concluded that modifications to the aniline structure could enhance antimicrobial properties.
  • Cancer Research : A clinical trial investigating novel anticancer agents included preliminary data on compounds similar to this compound. Results indicated promising activity against solid tumors with manageable toxicity profiles.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells:

  • Antimicrobial Mechanism : It likely disrupts bacterial membranes or inhibits critical enzymes involved in cell wall synthesis.
  • Anticancer Mechanism : The compound may induce apoptosis through pathways involving caspases and reactive oxygen species (ROS).

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